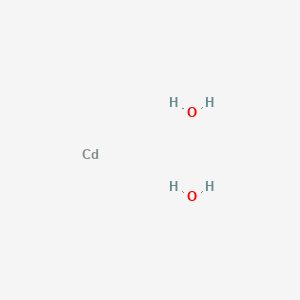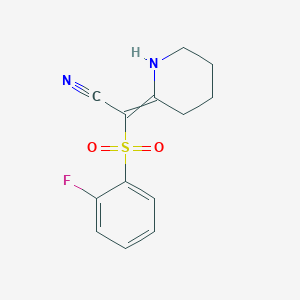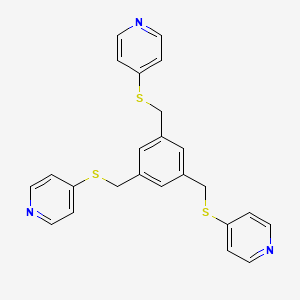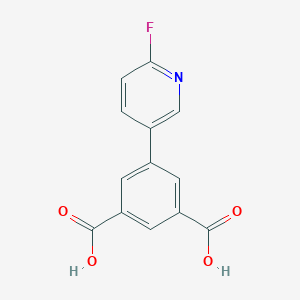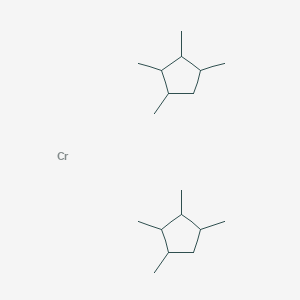
Chromium;1,2,3,4-tetramethylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;1,2,3,4-tetramethylcyclopentane is a chemical compound with the molecular formula C9H18. It is a derivative of cyclopentane, where four methyl groups are attached to the cyclopentane ring at positions 1, 2, 3, and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetramethylcyclopentane typically involves the alkylation of cyclopentane. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
On an industrial scale, the production of 1,2,3,4-tetramethylcyclopentane can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where cyclopentane and methyl chloride are passed over a catalyst bed containing aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethylcyclopentane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the reaction conditions.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives of 1,2,3,4-tetramethylcyclopentane.
Scientific Research Applications
1,2,3,4-Tetramethylcyclopentane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetramethylcyclopentane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethylcyclohexane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,2,3,4-Tetramethylbenzene: Contains a benzene ring with four methyl groups attached.
1,2,3,4-Tetramethylcyclobutane: Similar in structure but with a four-membered ring instead of a five-membered ring.
Uniqueness
1,2,3,4-Tetramethylcyclopentane is unique due to its specific arrangement of methyl groups on a five-membered cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H36Cr |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
chromium;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/2C9H18.Cr/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |
InChI Key |
MXQXKQOAGDWKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511639.png)
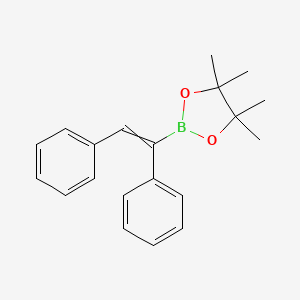
![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
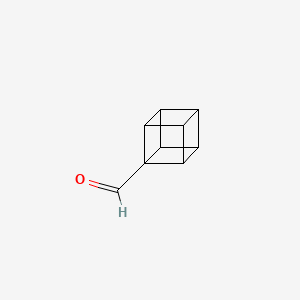
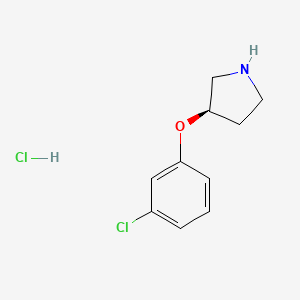
![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)
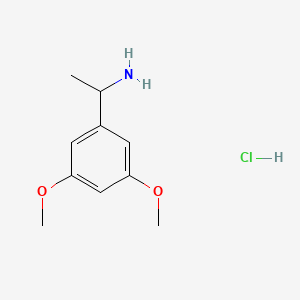
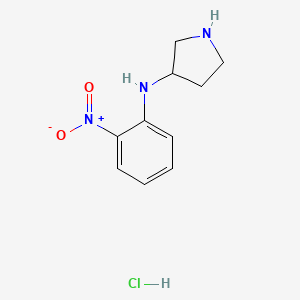
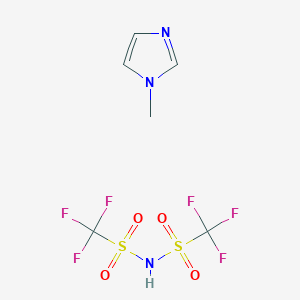
![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
